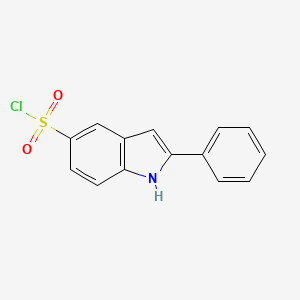

5-Chlorosulfonyl-2-phenylindole

描述

Structure

3D Structure

属性

分子式 |

C14H10ClNO2S |

|---|---|

分子量 |

291.8 g/mol |

IUPAC 名称 |

2-phenyl-1H-indole-5-sulfonyl chloride |

InChI |

InChI=1S/C14H10ClNO2S/c15-19(17,18)12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H |

InChI 键 |

QOFDCPXWMNFAFN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5 Chlorosulfonyl 2 Phenylindole

Regioselective Synthesis of 5-Chlorosulfonyl-2-phenylindole: Reaction Conditions and Mechanistic Insights

The direct chlorosulfonation of 2-phenylindole (B188600) is a primary route to obtaining the 5-substituted derivative. The success of this synthesis hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction.

Electrophilic Aromatic Substitution Pathways on 2-Phenylindole

The chlorosulfonation of 2-phenylindole proceeds via an electrophilic aromatic substitution (EAS) mechanism. nih.gov In the presence of a strong acid like chlorosulfonic acid, the indole (B1671886) ring is protonated. While indoles typically undergo electrophilic attack at the C3 position, the strongly acidic conditions of this reaction lead to the protonation of the C3 position. This protonation effectively protects the otherwise reactive C3 site from the electrophile. nih.gov

The active electrophile in the reaction is believed to be the chlorosulfonium cation (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com With the C3 position blocked, the electrophilic attack is directed to the benzene (B151609) portion of the indole ring, primarily at the C5 position. nih.gov

A proposed mechanism suggests that the C3-protonated 2-phenylindolinium cation reacts with the chlorosulfonate anion (ClSO₃⁻). nih.gov This may occur through a concerted process involving a cyclic 6-membered transition state, leading to the highly regioselective formation of the 5-chlorosulfonyl product. nih.gov The stability gained by regenerating the aromatic ring is a significant driving force for the substitution reaction over addition. libretexts.org

Optimization of Reaction Parameters for Enhanced Regioselectivity and Yield

Achieving high regioselectivity for the 5-position and maximizing the yield of this compound requires careful optimization of reaction parameters. A highly effective and clean method involves the use of neat chlorosulfonic acid as both the reagent and the solvent. nih.gov The reaction is initiated at a low temperature to control its exothermicity and then allowed to proceed to completion at room temperature.

Below is a data table summarizing the optimized reaction conditions for this highly regioselective synthesis.

| Parameter | Condition | Purpose | Citation |

| Reagent | Neat Chlorosulfonic Acid (ClSO₃H) | Serves as both the electrophile source and solvent, driving the reaction. | nih.gov |

| Starting Material | 2-Phenylindole | The substrate for electrophilic substitution. | nih.gov |

| Initial Temperature | 0 °C | To control the initial exothermic reaction upon mixing. | nih.gov |

| Reaction Progression | Allowed to warm to room temperature | Ensures the reaction proceeds to completion. | nih.gov |

| Reaction Time | 30 minutes | A short reaction time leading to a clean product. | nih.gov |

| Outcome | Highly regioselective 5-chlorosulfonation | Yields the desired 5-substituted isomer as the major product. | nih.gov |

Precursor Synthesis: Methodologies for 2-Phenylindole Scaffolds

The availability of the 2-phenylindole precursor is critical. Several robust synthetic methods have been developed and refined for its preparation, including classic named reactions and modern transition metal-catalyzed approaches.

Fischer Indole Synthesis and Modern Adaptations for 2-Phenylindole Derivatives

The Fischer indole synthesis is a classic and widely used method for preparing indole rings, discovered by Emil Fischer in 1883. byjus.com The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde. byjus.comijnrd.org For the synthesis of 2-phenylindole, the precursors are phenylhydrazine (B124118) and acetophenone (B1666503). ijnrd.orgslideshare.netchemicalbook.com

The reaction mechanism involves the formation of acetophenone phenylhydrazone, which, under acidic conditions, rearranges to an ene-hydrazine tautomer. byjus.comstudylib.net This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.comstudylib.net

Various acid catalysts and conditions have been employed to optimize this synthesis, including zinc chloride, polyphosphoric acid (PPA), and solvent-free one-pot methods. chemicalbook.comstudylib.nettandfonline.comorgsyn.org

Below is a data table comparing different conditions for the Fischer indole synthesis of 2-phenylindole.

| Catalyst | Reaction Conditions | Yield | Citation |

| Zinc Chloride (ZnCl₂) | Neat, heated to 180°C for 15 min after initial mixing with acetic acid. | 86% | chemicalbook.com |

| Zinc Chloride (ZnCl₂) | Intimate mixture with phenylhydrazone, heated to 170°C. | 72-80% | orgsyn.org |

| Polyphosphoric Acid (PPA) | Phenylhydrazone added to PPA, heated at 100-120°C for 10-20 min. | Not specified | researchgate.net |

| Orthophosphoric Acid & P₂O₅ | Phenylhydrazone added to pre-formed PPA, heated in a boiling water bath. | Not specified | youtube.com |

Transition Metal-Mediated Indole Synthesis (e.g., Palladium- and Rhodium-mediated)

Modern synthetic chemistry offers alternatives to the Fischer synthesis, often involving transition metal catalysts that can provide milder reaction conditions and broader substrate scope. Palladium (Pd) and rhodium (Rh) mediated methodologies are prominent in the synthesis of 2-aryl-1H-indoles. nih.gov

One notable palladium-catalyzed method is the heteroannulation of 2-haloaniline derivatives with phenylacetylene. This one-pot reaction, catalyzed by complexes such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), proceeds under mild conditions to afford 2-phenylindoles. studylib.net These methods are part of a broader class of reactions, including the Larock indole synthesis, which utilize palladium catalysis for the annulation of alkynes with substituted anilines.

Selective Functionalization of Indole Nuclei Preceding Chlorosulfonation

An alternative strategy to direct chlorosulfonation is the functionalization of the indole nucleus at the C5 position prior to the introduction of the sulfonyl chloride group. This approach relies on site-selective C-H functionalization or the use of pre-functionalized indoles. nih.gov

Directing groups can be installed on the indole nitrogen to steer C-H activation to specific positions on the benzene ring. For instance, an N-P(O)tBu₂ group can direct palladium and copper catalysts to achieve arylation at the C7 and C6 positions, respectively. nih.gov By installing a pivaloyl group at the C3 position, this system can be adapted for direct arylation at the C5 and C4 positions. nih.gov

Another approach involves the synthesis of a 5-haloindole or 5-stannylindole derivative. For example, 5-tributylstannylindoles can undergo palladium-catalyzed cross-coupling reactions with acyl chlorides to produce 5-acylindoles, demonstrating the viability of using pre-functionalized intermediates to build complexity at the C5 position. researchgate.net Such a pre-installed functional group could then be chemically converted to the desired chlorosulfonyl group through subsequent synthetic steps.

Stability and Handling Considerations for this compound in Synthetic Protocols

The stability and appropriate handling of this compound are of paramount importance in any synthetic protocol, largely dictated by the reactive nature of the sulfonyl chloride functional group. Aryl sulfonyl chlorides are known to be sensitive to various conditions, which necessitates careful management during their synthesis, purification, and storage.

Moisture Sensitivity: A primary concern is the compound's high sensitivity to moisture. The sulfonyl chloride moiety readily undergoes hydrolysis in the presence of water to form the corresponding sulfonic acid. This reaction is generally irreversible and not only consumes the desired product but can also complicate purification processes. Therefore, all synthetic manipulations involving this compound must be conducted under strictly anhydrous conditions. This includes the use of dry solvents, inert atmospheres (e.g., nitrogen or argon), and oven-dried glassware.

Thermal Stability: Aryl sulfonyl chlorides can exhibit limited thermal stability. researchgate.net Exposure to elevated temperatures for prolonged periods can lead to decomposition. researchgate.net The specific decomposition temperature for this compound is not widely reported, but as a general precaution, it should be stored at low temperatures, and any heating during synthesis or purification should be carefully controlled and minimized.

Reactivity with Nucleophiles: The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to attack by nucleophiles. Besides water, other nucleophiles such as alcohols, amines, and thiols will readily react to form the corresponding sulfonates, sulfonamides, and thioesters, respectively. This high reactivity is the basis for its utility in further synthetic transformations but also underscores the need to avoid unintended reactions by carefully choosing solvents and reagents that are non-nucleophilic.

Handling Precautions: Due to its reactive nature and the potential for the release of corrosive byproducts such as hydrochloric acid upon hydrolysis, appropriate personal protective equipment (PPE) is essential when handling this compound. This includes safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

The following table summarizes the key stability and handling considerations:

| Parameter | Consideration | Recommended Practice |

| Moisture Sensitivity | Highly susceptible to hydrolysis to form the corresponding sulfonic acid. | Use of anhydrous solvents, inert atmosphere, and dry glassware. |

| Thermal Stability | Potential for decomposition at elevated temperatures. | Store at low temperatures; avoid prolonged heating. |

| Reactivity | Highly reactive towards nucleophiles (water, alcohols, amines, etc.). | Use non-nucleophilic solvents and reagents; store away from reactive compounds. |

| Handling | Corrosive nature and potential release of HCl gas. | Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat). |

Adherence to these stability and handling protocols is crucial for ensuring the integrity of this compound and the safety of the laboratory personnel during its use in synthetic applications.

Chemical Transformations and Derivatization Strategies of 5 Chlorosulfonyl 2 Phenylindole

Nucleophilic Displacement Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic attack. This reactivity is the cornerstone of the derivatization of 5-chlorosulfonyl-2-phenylindole, allowing for the introduction of a wide array of functional groups at the 5-position of the indole (B1671886) ring.

The most common transformations of aromatic sulfonyl chlorides involve reactions with nucleophiles such as amines and alcohols to yield the corresponding sulfonamides and sulfonate esters.

Sulfonamides: The reaction of this compound with primary or secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine, affords 5-sulfonamido-2-phenylindole derivatives. This reaction is robust and allows for the incorporation of a vast range of substituents, from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties. The resulting sulfonamides are often stable and pharmaceutically relevant functional groups.

Sulfonate Esters: Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. While sulfonate esters are valuable compounds in their own right, they can also serve as intermediates for further transformations due to their ability to act as leaving groups in nucleophilic substitution reactions. libretexts.org

The synthesis of these derivatives is generally straightforward, proceeding under mild conditions with high yields. The table below illustrates the variety of nucleophiles that can be employed in these reactions.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| Primary Amine | Aniline | N-phenylsulfonamide |

| Secondary Amine | Piperidine | Piperidinylsulfonamide |

| Alcohol | Methanol | Methyl sulfonate |

| Phenol | Phenol | Phenyl sulfonate |

Beyond the synthesis of sulfonamides and sulfonate esters, the sulfonyl chloride group of this compound can react with a broader range of nucleophiles. This allows for the introduction of other functionalities that can be crucial for modulating the biological activity of the molecule. For instance, reaction with thiols can yield thiosulfonates. These reactions significantly expand the chemical space accessible from the this compound starting material.

Further Modifications of 5-Sulfonyl-2-phenylindole Derivatives

Once the sulfonyl chloride has been derivatized, for example, to a sulfonamide, further modifications can be undertaken on other parts of the molecule. These modifications are key to fine-tuning the pharmacological profile of the compounds.

The phenyl ring at the 2-position of the indole offers numerous opportunities for functionalization. The nature and position of substituents on this ring can dramatically influence the compound's properties. omicsonline.org Depending on the existing substitution, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions can be employed to introduce new functional groups. For more targeted modifications, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be utilized if a suitable handle like a halogen atom is present on the phenyl ring. nih.gov

| Reaction Type | Reagents | Potential Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Bromination | Br₂, FeBr₃ | Bromo (-Br) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino (-NR₂) |

The nitrogen atom of the indole ring is another key site for derivatization. N-alkylation or N-arylation can significantly impact the molecule's conformation and hydrogen bonding capacity. ymerdigital.com Typically, the indole nitrogen is deprotonated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an electrophile like an alkyl or benzyl (B1604629) halide. nih.govymerdigital.com This allows for the introduction of a wide variety of substituents at the N-1 position. japsonline.com Similarly, the nitrogen of a sulfonamide group can also be alkylated under suitable conditions, providing another avenue for structural diversification. nih.gov

| Reagent | Base | Resulting Modification |

| Methyl iodide | NaH | N-methylation of indole |

| Benzyl bromide | K₂CO₃ | N-benzylation of indole |

| 4-Chlorobenzyl chloride | NaH | N-(4-chlorobenzyl) substitution |

| Methyl (cyclopropylmethyl)amine | Various | N-alkylation of sulfonamide |

Cyclization and Annulation Reactions Employing this compound as a Precursor

The 2-phenylindole (B188600) framework, particularly when functionalized with a reactive chlorosulfonyl group at the 5-position, serves as a versatile precursor for the synthesis of complex, fused heterocyclic systems through cyclization and annulation reactions. These transformations can involve the indole nucleus, the pendant phenyl ring, or the sulfonyl chloride moiety, leading to a diverse array of polycyclic structures. Strategies for constructing these annulated systems often rely on transition metal-catalyzed processes that activate C-H bonds or facilitate cross-coupling reactions.

One prominent strategy involves the direct oxidative annulation of the 2-phenylindole core. For instance, rhodium-catalyzed oxidative C-H activation has been successfully employed for the reaction of 2-phenylindoles with alkenes and alkynes. nih.gov This methodology allows for the construction of fused ring systems by forming new carbon-carbon bonds between the ortho C-H bond of the 2-phenyl group and the unsaturated coupling partner. When applied to a substrate like this compound, this approach could potentially lead to the formation of novel indolo[2,1-a]isoquinoline or 6H-isoindolo[2,1-a]indole architectures, with the sulfonyl chloride group available for further derivatization. A plausible mechanism for such a transformation involves the initial C-H activation at the phenyl ring by the rhodium catalyst, followed by coordination and insertion of the alkene or alkyne, and subsequent reductive elimination to furnish the annulated product. nih.gov

Another powerful approach for constructing fused indoles is through palladium-catalyzed reactions. While often used for the initial synthesis of the 2-phenylindole skeleton itself from components like 2-iodoanilines and internal alkynes, similar catalytic systems can be envisioned for subsequent annulation reactions. nih.govacs.org For example, a derivative of this compound, where the indole nitrogen is functionalized with a group containing a reactive site, could undergo an intramolecular palladium-catalyzed cyclization to form a new ring fused to the indole core.

Furthermore, the sulfonyl group itself can be a key participant in cyclization reactions. Research on the cyclization of ortho-alkynyl N-sulfonyl anilines, catalyzed by gold(I) or silver(I) salts, has demonstrated a pathway to 3-sulfonylindoles involving a 5-endo-dig cyclization and a subsequent 1,3-sulfonyl migration. acs.org While this example involves the formation of the indole ring itself, the principle of involving a sulfonyl group in a cyclization cascade is highly relevant. A suitably modified derivative of this compound could potentially undergo an intramolecular reaction where the sulfonyl group or a derivative thereof acts as an internal electrophile or participates in a radical-mediated cyclization.

Visible-light-promoted reactions also offer a modern approach to cyclization. For instance, the reaction of 3-alkenyl indoles with arylsulfonyl chlorides can be triggered by visible light to produce tetrahydro-γ-carbolines through a sequence of sulfonylation and intramolecular cyclization. acs.org This suggests that the 5-chlorosulfonyl group of 2-phenylindole could be used to initiate similar radical-mediated cyclization cascades with appropriately positioned unsaturated moieties within the molecule.

The following table summarizes some of the key findings from research on cyclization and annulation reactions of 2-phenylindoles and related structures, which could be adapted for this compound.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Oxidative Annulation | 2-Phenylindoles, Alkenes/Alkynes | [Cp*RhCl₂]₂, n-Bu₄NOAc, Air | 6H-Isoindolo[2,1-a]indoles, Indolo[2,1-a]isoquinolines | nih.gov |

| Sonogashira Alkynylation / Cycloaddition | 2-Iodoanilines, Terminal Alkynes | Pd Catalyst, Base | 2-Phenylindoles | nih.gov |

| Intramolecular Cyclization | ortho-Alkynyl N-sulfonyl anilines | Au(I) or Ag(I) salts, Visible Light | 3-Sulfonylindoles | acs.org |

| Arylsulfonylation-Triggered Cyclization | 3-Alkenyl indoles, Arylsulfonyl chlorides | Visible Light | Tetrahydro-γ-carbolines | acs.org |

| Palladium-Catalyzed Annulation | 2-Iodoanilines, Internal Alkynes | Pd Catalyst, Base, Ligand | 2,3-Disubstituted Indoles | acs.org |

| Acid-Promoted Annulation | Indoles, Secondary Aminobenzaldehydes | Acid | Neocryptolepine Analogues | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Chlorosulfonyl 2 Phenylindole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D, 2D NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Chlorosulfonyl-2-phenylindole, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are crucial for assigning the signals of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a 2-phenylindole (B188600) derivative, distinct regions for aromatic and N-H protons are observed. chemicalbook.comresearchgate.net The introduction of a chlorosulfonyl group at the C-5 position induces significant downfield shifts for the protons on the benzo portion of the indole (B1671886) ring due to its strong electron-withdrawing nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The signals for the carbon atoms in 2-phenylindole derivatives are well-documented. researchgate.netnih.gov The C-5 carbon, directly attached to the sulfonyl group, is expected to show a significant downfield shift. Studies on 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles have provided valuable insights into the influence of sulfonyl groups on the carbon chemical shifts of the indole moiety. nih.gov

Two-dimensional NMR techniques are essential for definitive assignments. COSY (Correlation Spectroscopy) helps identify proton-proton couplings within the phenyl and indole ring systems. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for assigning quaternary carbons and confirming the substitution pattern.

Table 1: Inferred ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | > 8.5 | Broad Singlet | Shift is solvent-dependent; expected to be downfield due to electron-withdrawing effects. |

| H-4 | ~ 8.0 - 8.2 | Doublet | Significantly deshielded by the adjacent sulfonyl group. |

| H-6 | ~ 7.8 - 8.0 | Doublet of Doublets | Deshielded by the sulfonyl group. |

| H-7 | ~ 7.5 - 7.7 | Doublet | |

| Phenyl Protons (H-2' to H-6') | ~ 7.3 - 7.8 | Multiplets | Typical aromatic region, with ortho protons appearing more downfield. |

| H-3 | ~ 6.9 - 7.1 | Singlet/Doublet |

Table 2: Inferred ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | ~ 140 - 142 | Quaternary carbon, attached to the phenyl group. |

| C-3 | ~ 102 - 105 | |

| C-3a | ~ 128 - 130 | Quaternary carbon. |

| C-4 | ~ 122 - 125 | |

| C-5 | ~ 135 - 140 | Quaternary carbon, attached to the -SO₂Cl group; expected to be significantly downfield. |

| C-6 | ~ 120 - 123 | |

| C-7 | ~ 112 - 115 | |

| C-7a | ~ 138 - 140 | Quaternary carbon. |

| Phenyl Carbons | ~ 125 - 135 | Includes one quaternary carbon (C-1') and five CH carbons. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₀ClNO₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition. rsc.org

The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular weight (291.02 for the major isotopes ³⁵Cl and ³²S). A characteristic isotopic pattern for the [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, would be observed due to the natural abundance of the ³⁷Cl isotope. acdlabs.com

Electron ionization (EI) would likely induce characteristic fragmentation patterns. Key fragmentation pathways can be inferred from the structures of 2-phenylindole and aryl sulfonyl chlorides. chemicalbook.comacdlabs.com Expected fragmentation includes:

Loss of Cl: A fragment corresponding to [M-Cl]⁺.

Loss of SO₂: A fragment corresponding to [M-SO₂]⁺, leading to a 5-chloro-2-phenylindole radical cation.

Loss of SO₂Cl: A fragment corresponding to [M-SO₂Cl]⁺, which would be the 2-phenylindole radical cation itself.

Fragmentation of the indole ring: As seen in the mass spectrum of 2-phenylindole, further fragmentation can occur. nih.govnist.gov

Table 3: Inferred High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for C₁₄H₁₀³⁵Cl³²NO₂S) | Inferred Fragmentation Pathway |

| [M]⁺ | 291.0121 | Molecular Ion |

| [M+2]⁺ | 293.0091 | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | 256.0432 | Loss of a chlorine radical |

| [M-SO₂]⁺ | 227.0502 | Loss of sulfur dioxide |

| [M-SO₂Cl]⁺ | 192.0813 | Loss of the chlorosulfonyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorptions for the sulfonyl chloride group and the indole ring. acdlabs.comchemicalbook.com The most prominent and diagnostic peaks would be the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Other key absorptions would include the N-H stretch of the indole ring (around 3300-3400 cm⁻¹) and C-H stretching and bending vibrations for the aromatic rings. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-phenylindole shows characteristic absorption bands in the ultraviolet region due to π-π* transitions within the conjugated aromatic system. researchgate.net The introduction of a chlorosulfonyl group at the 5-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima due to the extension of conjugation and the influence of the sulfur atom's d-orbitals. Analysis of related compounds like 2-phenylbenzimidazole-5-sulfonic acid can provide insights into these electronic transitions. researchgate.net

Table 4: Inferred IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |

| IR Spectroscopy | ~ 1370 - 1410 cm⁻¹ | S=O asymmetric stretching |

| ~ 1166 - 1204 cm⁻¹ | S=O symmetric stretching | |

| ~ 3300 - 3400 cm⁻¹ | N-H stretching | |

| ~ 3000 - 3100 cm⁻¹ | Aromatic C-H stretching | |

| ~ 1450 - 1600 cm⁻¹ | Aromatic C=C stretching | |

| UV-Vis Spectroscopy | λ_max ~ 310 - 340 nm | π-π* electronic transition |

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry (Inferred)

For derivatives of 2-phenylindole, X-ray crystallography has been used to confirm molecular structures and analyze intermolecular interactions, such as hydrogen bonding involving the indole N-H group. researchgate.netmdpi.com In the case of this compound, a single-crystal X-ray analysis would unequivocally confirm the connectivity and reveal the dihedral angle between the indole and phenyl rings. It would also detail the geometry of the chlorosulfonyl group and any significant intermolecular interactions, such as π-stacking or hydrogen bonds, which dictate the crystal packing. As this compound is achiral, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives, this technique would be the gold standard for assigning the absolute configuration.

Investigation of Biological Activities of 5 Chlorosulfonyl 2 Phenylindole Derivatives in Vitro and Preclinical Models

Antimicrobial and Antibacterial Activities

The antimicrobial properties of 5-Chlorosulfonyl-2-phenylindole derivatives have been a primary focus of investigation, with promising results against a range of bacterial pathogens, including those resistant to conventional antibiotics.

Modulation of Bacterial Efflux Pumps (e.g., NorA Efflux Pump in Staphylococcus aureus)

A significant mechanism contributing to antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the bacterial cell. The NorA efflux pump in Staphylococcus aureus is a well-studied example, conferring resistance to substances like fluoroquinolones. nih.govfrontiersin.org Certain indole (B1671886) derivatives have been identified as potent inhibitors of this pump. nih.gov For instance, the derivative SMJ-5 was found to be a powerful NorA efflux pump inhibitor, which was confirmed by the increased accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) in S. aureus strains that overexpress NorA. nih.gov The inhibition of these pumps restores the efficacy of antibiotics that would otherwise be expelled. In combination with ciprofloxacin, SMJ-5 demonstrated a 2- to 64-fold enhancement in its activity. nih.gov This synergistic effect highlights the potential of these derivatives to be used as adjuvants to existing antibiotic therapies, effectively reversing resistance. nih.govnih.gov

Activity Against Drug-Sensitive and Drug-Resistant Bacterial Strains (e.g., Mycobacterium tuberculosis, Gram-positive, Gram-negative)

Derivatives of 2-phenylindole (B188600) and arylsulphonamides have shown notable bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A screen of a compound library led to the identification of these scaffolds as novel antimycobacterial agents. nih.gov Importantly, these compounds retain their activity against single-drug-resistant Mtb strains, suggesting a novel mode of action that circumvents existing resistance mechanisms. nih.gov

Beyond Mtb, phenylsulfonyl indole-modified Ru-based metallodrugs have demonstrated broad-spectrum antibacterial efficacy. nih.govrsc.orgresearchgate.net One of the most active complexes, RuS2, exhibited strong bacteriostatic effects against Staphylococcus aureus and potent bactericidal activity against Escherichia coli when used with sub-inhibitory concentrations of polymyxin (B74138) B. nih.govrsc.orgresearchgate.net This complex was also effective against clinically isolated resistant bacteria and showed a reduced tendency for the development of bacterial resistance. nih.govrsc.org The mechanism of action for RuS2 involves the destruction of the bacterial membrane, leading to depolarization and the production of reactive oxygen species (ROS). nih.govrsc.orgresearchgate.net

The activity of these derivatives extends to a range of both Gram-positive and Gram-negative bacteria. nih.govnih.govscispace.com

Evaluation in Intracellular Macrophage Infection Models

The efficacy of antimicrobial compounds is often tested in intracellular infection models, as many pathogenic bacteria, including Mycobacterium tuberculosis, can survive and replicate within host macrophages. In a study involving a THP-1 macrophage infection model, representative compounds from both 2-phenylindole and arylsulphonamide series demonstrated the ability to reduce the number of intracellular bacteria. nih.gov Specifically, compounds 1 (a 2-phenylindole) and 21 (an arylsulphonamide) both achieved a significant reduction of approximately 1.5 Log10 in colony-forming units (CFU) at their minimum inhibitory concentration (MIC) after a 7-day treatment period. nih.gov This indicates that these compounds can effectively reach and eliminate bacteria residing within host cells, a crucial attribute for treating intracellular infections.

Anticancer Potential and Associated Mechanisms

In addition to their antimicrobial effects, this compound derivatives have been extensively investigated for their potential as anticancer agents. These studies have revealed promising activity against various cancer cell lines and have begun to elucidate the underlying mechanisms of their cytotoxic effects.

Screening against Specific Cancer Cell Lines (e.g., murine melanoma, human lung cancer, breast cancer)

Synthetic 2-phenylindole derivatives have been screened for their in vitro anticancer potential against several cancer cell lines, including murine melanoma (B16F10), human lung cancer (A549), and human breast cancer (MDA-MB-231). researchgate.net The results from these screenings have underscored the promise of 2-phenylindole derivatives as anticancer agents for melanoma and lung cancer, in addition to their previously reported effects on breast cancer. researchgate.net

Furthermore, a library of indole-sulfonamide derivatives was evaluated for cytotoxicity against four cancer cell lines: HuCCA-1, HepG2, A549, and MOLT-3. nih.gov While many of the studied indoles showed activity against the MOLT-3 cell line, only the hydroxyl-containing bisindoles displayed broader anticancer activity against the other tested cell lines. nih.gov Notably, for the HepG2 cell line, all bisindoles with a hydroxyl group exhibited cytotoxic activity, with some derivatives showing significantly greater potency than the reference drug etoposide. nih.gov

The table below summarizes the anticancer activity of selected 2-phenylindole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity/Observation |

| 2-Phenylindole Derivatives | Murine Melanoma (B16F10) | Promising anticancer agents. researchgate.net |

| 2-Phenylindole Derivatives | Human Lung Cancer (A549) | Promising anticancer agents. researchgate.net |

| 2-Phenylindole Derivatives | Human Breast Cancer (MDA-MB-231) | Promising anticancer agents. researchgate.net |

| Hydroxyl-containing bisindoles | Human Cholangiocarcinoma (HuCCA-1) | Displayed anticancer activities. nih.gov |

| Hydroxyl-containing bisindoles | Human Liver Cancer (HepG2) | Displayed anticancer activities. nih.gov |

| Hydroxyl-containing bisindoles | Human Lung Cancer (A549) | Displayed anticancer activities. nih.gov |

| Indole-sulfonamide derivatives | Human T-cell Lymphoblastic Leukemia (MOLT-3) | Most exhibited anticancer activity. nih.gov |

Proposed Mechanisms of Action (e.g., tubulin polymerization inhibition, apoptosis induction, interference with signaling pathways)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action, with tubulin polymerization inhibition being a key target.

Tubulin Polymerization Inhibition: Several studies have shown that derivatives of 2-phenylindole can interfere with the polymerization of tubulin, a critical process for microtubule formation and cell division. researchgate.netnih.govnih.govmdpi.com For example, certain 3-trifluoroacetyl substituted indole derivatives were found to significantly disrupt microtubule assembly. researchgate.net This inhibition of tubulin polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. nih.gov The binding of these compounds to the colchicine-binding site on tubulin is a proposed molecular mechanism for this activity. researchgate.netnih.gov

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is another significant mechanism by which these compounds exert their anticancer effects. nih.govnih.govmdpi.com Studies have shown that treatment with certain phenylquinazoline derivatives, which share structural similarities, leads to the downregulation of anti-apoptotic proteins like BCL-2 and BCL-XL and the release of mitochondrial Cytochrome C, key events in the apoptotic cascade. nih.gov In human colon cancer cell lines, the induction of apoptosis by some chemotherapeutic agents has been linked to the modulation of the Bcl-2 family of proteins. nih.gov

Interference with Signaling Pathways: Research has also pointed to the ability of these derivatives to interfere with crucial cellular signaling pathways involved in cancer progression. For instance, some indole derivatives have been shown to inhibit Hedgehog signaling, a pathway that plays a role in the development and progression of certain cancers. researchgate.net

The table below outlines the proposed mechanisms of action for the anticancer activity of these derivatives.

| Mechanism of Action | Description |

| Tubulin Polymerization Inhibition | Derivatives interfere with the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. researchgate.netnih.govnih.govmdpi.com |

| Apoptosis Induction | Compounds trigger programmed cell death by modulating the expression of key regulatory proteins such as the BCL-2 family, leading to the activation of caspases. nih.govnih.govmdpi.com |

| Interference with Signaling Pathways | Derivatives can inhibit critical signaling pathways, like the Hedgehog pathway, which are involved in cancer cell growth and survival. researchgate.net |

Enzyme Inhibition Studies

The core structure of this compound has proven to be a versatile scaffold for the development of potent and selective enzyme inhibitors.

Inhibition of Human Carbonic Anhydrase Isoenzymes (hCA I, hCA II)

Derivatives of this compound have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoenzymes, particularly the cytosolic forms hCA I and hCA II. mdpi.comnih.gov

One study reported a series of indole-based benzenesulfonamides where some compounds exhibited potent inhibition against hCA I, with inhibition constants (Kᵢ) as low as 56.6 nM. mdpi.com Notably, one derivative showed remarkable selectivity, inhibiting hCA II with a Kᵢ of 5.9 nM, indicating a 13-fold preference for hCA II over hCA I. mdpi.com This selectivity is a crucial aspect in the design of therapeutic agents to minimize off-target effects.

Another series of 1,3,5-trisubstituted-pyrazolines incorporating a sulfonamide group also displayed inhibitory effects against both hCA I and hCA II, with Kᵢ values in the nanomolar range. nih.gov Specifically, the Kᵢ values for hCA I ranged from 316.7 to 533.1 nM, and for hCA II, they were between 412.5 and 624.6 nM. nih.gov

Further research on hydrazonobenzenesulfonamides revealed derivatives with low nanomolar inhibitory activity and selectivity against the cytosolic hCA II isoform. unimi.it The binding modes of these compounds within the active sites of the different carbonic anhydrase isoforms have been investigated to understand the basis of their activity and selectivity. unimi.it

Table 1: Inhibition of Human Carbonic Anhydrase Isoenzymes by this compound Derivatives

| Compound Series | Target Isoenzyme | Inhibition Constant (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| Indole-based benzenesulfonamides | hCA I | 56.6 - 97.6 nM | - |

| Indole-based benzenesulfonamides | hCA II | 5.9 nM | 13-fold selective over hCA I |

| 1,3,5-trisubstituted-pyrazolines | hCA I | 316.7 - 533.1 nM | - |

| 1,3,5-trisubstituted-pyrazolines | hCA II | 412.5 - 624.6 nM | - |

| Hydrazonobenzenesulfonamides | hCA II | Low nanomolar range | Selective over other isoforms |

Cholinesterase (Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)) Inhibition

The inhibition of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. mdpi.com Derivatives of this compound have been investigated for their potential in this area.

A series of novel indole derivatives were synthesized and screened for their ability to inhibit both AChE and BChE. researchgate.net One compound in this series demonstrated the highest potency as an AChE inhibitor with an IC₅₀ value of 29.46 µM and showed significant selectivity for AChE over BChE. researchgate.net Kinetic studies revealed a competitive inhibition pattern for this compound. researchgate.net

Another study focused on fluoroquinolone derivatives and found that a compound with an ortho-fluorophenyl substitution was the most active inhibitor against both AChE and BChE, with IC₅₀ values of 0.70 µM and 2.20 µM, respectively. researchgate.net The inhibition of both enzymes is considered important for prolonging the activity of acetylcholine (B1216132) in the synapses. researchgate.net

The structural differences between the active sites of AChE and BChE, with BChE having a larger and more accessible active site, allow BChE to accommodate a wider variety of chemical structures. nih.govnih.gov This has led to the identification of selective BChE inhibitors. nih.govnih.gov

Table 2: Cholinesterase Inhibition by this compound Derivatives

| Compound Series | Target Enzyme | IC₅₀ Value | Selectivity | Inhibition Type |

|---|---|---|---|---|

| Novel indole derivatives | AChE | 29.46 µM | Selective for AChE | Competitive |

| Fluoroquinolone derivatives | AChE | 0.70 µM | - | - |

| Fluoroquinolone derivatives | BChE | 2.20 µM | - | - |

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a crucial family of enzymes involved in the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov The potential for this compound derivatives to inhibit CYP enzymes is an important area of investigation.

The mechanisms of CYP450 inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). nih.gov Mechanism-based inhibition is of particular concern as it involves the formation of a stable complex between a reactive metabolite and the enzyme, leading to a long-lasting loss of enzyme activity. nih.gov Understanding the potential for a compound to cause mechanism-based inhibition is critical for drug development.

While specific data on the inhibition of cytochrome P450 enzymes by this compound itself is not detailed in the provided context, the general principles of CYP inhibition are relevant to its development as a therapeutic agent. nih.govnih.gov Any new drug candidate, including derivatives of this compound, would need to be thoroughly screened for its potential to inhibit various CYP isoforms to assess its drug-drug interaction profile.

Other Enzyme Targets (e.g., Deubiquitinases, Bcl-2 protein)

Beyond carbonic anhydrases and cholinesterases, derivatives of this compound have been explored as inhibitors of other important enzyme and protein targets, including those involved in cancer progression.

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), and their inhibition is a promising strategy in cancer therapy. nih.govnih.govyoutube.com Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, promoting their survival. nih.govyoutube.com Small molecule inhibitors, known as BH3 mimetics, have been developed to target these proteins. nih.gov While the provided information does not directly link this compound to Bcl-2 inhibition, the 2-phenylindole scaffold is recognized as a "privileged structure" in drug discovery, suggesting its potential for binding to a variety of receptors with high affinity. nih.gov

Deubiquitinases (DUBs) are another class of enzymes that have emerged as attractive targets for cancer therapy. They regulate the stability and activity of numerous proteins involved in cell cycle progression and apoptosis. The potential of this compound derivatives to inhibit DUBs represents an area for further investigation.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the features that govern their potency and selectivity as enzyme inhibitors.

In the context of carbonic anhydrase inhibition, SAR studies of indole-based benzenesulfonamides revealed that substitutions at the 3-position of the indole ring led to the highest activity compared to substitutions at the 5- or 6-positions. mdpi.com The presence of a reverse amide group also resulted in potent inhibitory activity against multiple hCA isoforms. mdpi.com

For cholinesterase inhibitors, the nature of the substituents on the indole and phenyl rings plays a critical role in determining both potency and selectivity. The presence of specific halogen substitutions on the phenyl ring of fluoroquinolone derivatives was shown to significantly impact their inhibitory activity against both AChE and BChE. researchgate.net

The 2-phenylindole core is considered a privileged structure, meaning it can serve as a template for the design of ligands for multiple receptors. nih.gov This versatility underscores the importance of systematic SAR studies to optimize the biological activity of derivatives for specific targets. nih.gov By modifying various positions of the 2-phenylindole scaffold, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with the target enzyme's active site, thereby improving potency and selectivity.

Computational and Theoretical Chemistry Studies on 5 Chlorosulfonyl 2 Phenylindole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. nih.govnih.gov These calculations provide a detailed picture of the electron distribution, which in turn dictates the molecule's reactivity and its potential to interact with biological macromolecules.

For 5-chlorosulfonyl-2-phenylindole, DFT calculations would typically be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. nih.gov This is often achieved using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G+(d,p) or 6-31G(d,p). nih.govnih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. nih.gov

Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with its biological target, as electrostatic complementarity is a key driver of molecular recognition.

Table 1: Typical Parameters and Outputs of DFT Studies

| Parameter/Output | Description | Typical Method/Basis Set | Significance for this compound |

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | DFT/B3LYP with 6-31G(d,p) or higher basis sets. nih.gov | Provides the most stable 3D structure for further analysis. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Calculated from the optimized geometry. | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Calculated from the optimized geometry. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Calculated from HOMO and LUMO energies. nih.gov | A smaller gap suggests higher chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Calculated from the optimized geometry. | Identifies electrophilic and nucleophilic sites for interaction. |

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This method is instrumental in understanding the specific interactions that stabilize the ligand-receptor complex and in estimating the binding affinity. nih.gov

For this compound derivatives, molecular docking simulations would be performed to investigate how they might bind to a specific therapeutic target. The process begins with obtaining the three-dimensional structures of both the ligand (the indole (B1671886) derivative) and the target protein, often from crystallographic data in the Protein Data Bank (PDB).

Software such as AutoDock is commonly used to perform the docking calculations. nih.gov The program explores a multitude of possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding free energy. nih.gov The pose with the lowest score is generally considered the most likely binding mode.

The results of a docking study provide a wealth of information. They reveal the key amino acid residues in the protein's active site that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govresearchgate.net By understanding these interactions, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for the target.

Table 2: Illustrative Output of a Molecular Docking Study

| Parameter | Description | Example for a Hypothetical this compound Derivative |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. | -8.5 |

| Interacting Residues | The amino acids in the protein's active site that form bonds with the ligand. researchgate.net | Tyr23, Leu89, Arg120 |

| Hydrogen Bonds | The specific hydrogen bonds formed between the ligand and the protein. nih.gov | The sulfonyl oxygen with the backbone NH of Leu89. |

| Hydrophobic Interactions | The non-polar interactions between the ligand and protein residues. | The phenyl ring with the side chains of Tyr23 and Phe152. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org These models are powerful tools for predicting the activity of newly designed compounds and for understanding the physicochemical properties that are most important for their biological function. frontiersin.org

2D and 3D-QSAR Methodologies for Activity Prediction

QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. nih.gov

2D-QSAR models correlate biological activity with molecular descriptors that are calculated from the 2D representation of the molecule. nih.gov These descriptors can include constitutional, topological, and electrostatic properties. nih.gov Multiple Linear Regression (MLR) and more advanced machine learning methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be used to build the QSAR equation. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional structures of the molecules and their alignment. frontiersin.orgmdpi.com These methods generate 3D fields around the molecules that represent their steric and electrostatic properties. mdpi.com The variation in these fields across a series of compounds is then correlated with their biological activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to increased or decreased activity. frontiersin.org

For a series of this compound derivatives, both 2D and 3D-QSAR models would be valuable. A 2D-QSAR model could provide a rapid initial screen of virtual compounds, while a 3D-QSAR model would offer more detailed insights into the structural requirements for optimal activity. mdpi.com

Elucidation of Physicochemical Descriptors Influencing Biological Activity

A key outcome of a QSAR study is the identification of the physicochemical descriptors that have the most significant impact on the biological activity of a series of compounds. nih.gov These descriptors can be broadly classified as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like those used in CoMFA.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (logP). This descriptor is crucial for understanding a compound's ability to cross cell membranes. nih.gov

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

By analyzing the QSAR model, researchers can determine which of these properties are positively or negatively correlated with the biological activity. For instance, a QSAR model might reveal that for this compound derivatives, a higher logP value is beneficial for activity up to a certain point, while bulky substituents at a particular position are detrimental. This information provides a clear roadmap for the synthesis of more potent analogs.

Table 3: Common Physicochemical Descriptors in QSAR Studies and Their Significance

| Descriptor Class | Descriptor Example | Significance |

| Electronic | Dipole Moment | Influences polar interactions with the target and solubility. |

| Steric | Molecular Weight | Relates to the overall size of the molecule, affecting binding and transport. |

| Hydrophobic | LogP | A measure of lipophilicity, which impacts membrane permeability and binding. nih.gov |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum Chemical | HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. nih.gov |

Advanced Applications of 5 Chlorosulfonyl 2 Phenylindole Scaffolds Beyond Direct Bioactivity

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the 2-phenylindole (B188600) nucleus makes it a valuable building block for the creation of fluorescent probes and sensors. The 5-chlorosulfonyl group on the 2-phenylindole scaffold serves as a reactive site, allowing for the straightforward attachment of this fluorophore to various substrates or analyte-recognition units. researchgate.netfigshare.com This process typically involves the reaction of the sulfonyl chloride with nucleophiles such as amines or alcohols on a target molecule, forming a stable sulfonamide or sulfonate ester linkage, respectively.

The general strategy for developing a fluorescent probe involves coupling the fluorophore (in this case, the 2-phenylindole derivative) to a specific sensing moiety that can interact with the analyte of interest. Upon binding or reaction with the analyte, the electronic environment of the fluorophore is altered, leading to a detectable change in its fluorescence properties, such as intensity, wavelength, or lifetime. mdpi.com For example, a naphthalimide-indole fused chromophore has been utilized as a fluorescent probe, demonstrating the potential of indole-based systems in sensing applications. researchgate.net

The development of such probes often follows a modular synthesis approach where the indole-based fluorophore is prepared and then conjugated to the sensing part. rsc.orgnih.gov While specific examples detailing the use of 5-chlorosulfonyl-2-phenylindole in commercially available or widely studied probes are not extensively documented, its chemical structure is highly conducive to this application. The principles of probe design suggest that this compound could be effectively used to create sensors for various ions, molecules, or environmental parameters by selecting an appropriate recognition unit to attach at the sulfonyl chloride position.

Applications in Materials Science and Optoelectronics

The favorable electronic and photophysical properties of 2-phenylindole derivatives have led to their exploration in materials science, particularly in the field of optoelectronics. omicsonline.org Their high thermal stability and photoluminescence efficiency make them suitable candidates for use in organic electronic devices. omicsonline.org

Derivatives of 2-phenylindole are recognized for their potential in the fabrication of Organic Light Emitting Diodes (OLEDs). omicsonline.orgslideshare.netijnrd.org They can function as host materials in the emissive layer of OLEDs, where they form a matrix for a phosphorescent guest emitter. The role of the host material is to facilitate charge transport and efficiently transfer energy to the guest, which then emits light.

Research has shown that derivatives of 2-phenylindole can serve as effective host materials for both blue and green phosphorescent OLEDs. researchgate.net The performance of these devices is influenced by the molecular structure of the host material, which affects properties like the triplet energy level, ionization potential, and charge mobility. For instance, devices using a 2-phenylindole-carbazole derivative as the host have demonstrated promising efficiencies and low turn-on voltages. researchgate.net

The this compound scaffold can be utilized to synthesize novel host materials. The sulfonyl chloride group allows for the incorporation of the 2-phenylindole unit into larger molecular architectures or polymers, which can be designed to optimize charge transport and device performance.

Table 1: Performance of an OLED Device Using a 2-Phenylindole Derivative as a Host Material

| Parameter | Value | Reference |

|---|---|---|

| Host Material | 3-((1-(4-vinylbenzyl)-2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole | researchgate.net |

| Emitter | Green Phosphorescent Emitter | researchgate.net |

| Maximum Current Efficiency | 10.3 cd/A | researchgate.net |

| Maximum Power Efficiency | 7.2 lm/W | researchgate.net |

| Maximum External Quantum Efficiency | 2.9% | researchgate.net |

The 2-phenylindole structure is a component in the synthesis of conducting polymers and fluorescent dyes. omicsonline.org Conducting polymers are organic materials that possess electrical conductivity, making them useful for a variety of applications, including bioactuators, biosensors, and neural implants. nih.gov Polymers such as polypyrrole and polyaniline are well-known examples of conducting polymers. nih.gov

The synthesis of conducting polymers based on the 2-phenylindole scaffold can be achieved through polymerization reactions that link the monomer units together. The 5-chlorosulfonyl group of this compound can be a key functional group in these polymerization processes. For example, it could be used in polycondensation reactions to form a polymer chain. The resulting polymers would be expected to have interesting electronic properties due to the conjugated nature of the polyindole backbone.

Furthermore, the 2-phenylindole moiety can act as a chromophore in dye molecules. The sulfonyl chloride group provides a convenient point of attachment to other molecules or materials, such as fabrics or polymers, to impart color. The specific color and properties of the dye can be tuned by further modifying the 2-phenylindole structure.

Potential in Catalysis (e.g., as Ligands or Organocatalysts) (Inferred)

While direct catalytic applications of this compound are not widely reported, its structure suggests significant potential in the field of catalysis. The indole (B1671886) nucleus and its derivatives are known to be involved in various catalytic transformations. rsc.orgrsc.org

The nitrogen atom in the indole ring can act as a ligand, coordinating to a metal center to form a catalyst. The electronic properties of the indole ring can influence the catalytic activity of the metal complex. Moreover, the sulfonyl group in this compound could also participate in metal coordination, potentially leading to bidentate ligands with unique catalytic properties. For example, camphor-based ligands featuring a sulfur ligator atom have been used in rhodium-catalyzed asymmetric reactions where indoles act as nucleophiles. acs.org

In addition to serving as ligands, indole derivatives can function as organocatalysts. The indole ring can participate in hydrogen bonding and other non-covalent interactions to activate substrates and facilitate chemical reactions. The functionalization of the indole scaffold is a key strategy for developing new organocatalysts. rsc.org The 5-chlorosulfonyl group offers a reactive site for the synthesis of more complex indole-based organocatalysts. For instance, twisted dibenzocarbazoles, synthesized from indole derivatives, have been shown to have applications in photocatalysis. acs.org Given these precedents, it is plausible that this compound could serve as a precursor to novel ligands or organocatalysts for a range of chemical transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-((1-(4-vinylbenzyl)-2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole |

| Polypyrrole |

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Derivative Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery is revolutionizing the identification and optimization of new drug candidates. nih.gov These computational tools are being increasingly applied to the discovery of derivatives of 2-phenylindole (B188600), a class to which 5-Chlorosulfonyl-2-phenylindole belongs. nih.gov AI and ML algorithms can analyze vast datasets to predict the biological activities and physicochemical properties of novel compounds, thereby accelerating the design-make-test-analyze cycle. nih.govresearchgate.net

Machine learning models, such as deep neural networks and support vector machines, are employed to build predictive models for various pharmacological endpoints. nih.gov These models learn from existing data on known active and inactive molecules to identify key structural features, or "fingerprints," that correlate with desired biological effects. youtube.com For instance, a model could be trained to predict the inhibitory activity of this compound derivatives against a specific enzyme by analyzing the structural modifications across a library of related compounds. This data-driven approach allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and reducing the reliance on costly and time-consuming high-throughput screening. youtube.com

Furthermore, generative AI models can design entirely new molecular structures with optimized properties. nih.gov By learning the underlying chemical rules from a given dataset, these models can propose novel 2-phenylindole derivatives that are predicted to have enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov This capability to explore vast chemical spaces opens up new avenues for discovering first-in-class drugs. The application of AI in this field is still evolving, with ongoing research focused on improving the accuracy and interpretability of these models. youtube.comchemrxiv.org

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials, offer a powerful and efficient approach to synthesizing complex molecules. nih.gov These reactions are particularly well-suited for the construction of diverse libraries of indole (B1671886) derivatives, including those based on the this compound scaffold. The inherent advantages of MCRs, such as atom economy, reduced reaction times, and operational simplicity, align with the growing demand for more efficient and sustainable synthetic methods in drug discovery. nih.govcapes.gov.br

Several well-established MCRs, including the Ugi, Passerini, and Mannich reactions, can be adapted to incorporate indole-containing building blocks. mdpi.comnih.gov For instance, a recent sustainable approach to indole synthesis utilizes an Ugi multicomponent reaction followed by an acid-induced cyclization, demonstrating the potential for creating diverse indole derivatives under mild conditions. rsc.org The strategic design of MCRs allows for the rapid generation of a wide array of structurally diverse compounds from a limited set of starting materials. This diversity is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with optimal therapeutic properties.

The development of novel MCRs and the innovative application of existing ones are active areas of research. For example, copper-catalyzed multicomponent reactions have been successfully employed for the synthesis of complex spirotetrahydrocarbazoles from 2-methylindole (B41428) and other reactants. beilstein-journals.org The ability to construct intricate molecular architectures in a single pot operation significantly streamlines the synthetic process, making it a highly attractive strategy for the pharmaceutical industry.

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it has the ability to bind to multiple biological targets with high affinity. nih.gov This inherent versatility makes derivatives of this compound promising candidates for a wide range of therapeutic applications. Current research is focused on exploring novel biological targets and expanding the therapeutic potential of this class of compounds beyond their established activities.

While 2-phenylindole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties, there is a growing interest in their potential to modulate other key biological pathways. nih.govnih.gov For example, computational repositioning strategies are being used to identify new potential targets for existing libraries of indole derivatives. nih.gov These in silico methods analyze the structural similarity of compounds to known ligands of various receptors and enzymes, suggesting new therapeutic indications. nih.gov

Recent studies have highlighted the potential of indole-based benzenesulfonamides as selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in glaucoma and certain types of cancer. mdpi.com The sulfonyl group in this compound makes it an ideal starting point for the synthesis of such inhibitors. Furthermore, derivatives of N-methylsulfonyl-indole have been shown to exhibit dual inhibition of COX-2 and 5-LOX, offering a promising approach for the development of anti-inflammatory agents with improved safety profiles. nih.gov The exploration of these and other novel targets, such as kinases and G-protein coupled receptors, is a key focus of ongoing research.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. mdpi.comresearchgate.net This shift towards more eco-friendly processes is particularly relevant for the synthesis of this compound and its derivatives. The adoption of green chemistry practices not only addresses environmental concerns but can also lead to more efficient and cost-effective manufacturing processes. nih.govacs.org

Key green chemistry approaches applicable to the synthesis of indole derivatives include the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-based reactions that minimize waste. rsc.orgresearchgate.net Microwave-assisted synthesis, for example, has emerged as a valuable tool for accelerating reaction rates, improving yields, and reducing energy consumption in the synthesis of various heterocyclic compounds, including indoles. mdpi.com

Furthermore, the design of synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product, is a central tenet of green chemistry. Multicomponent reactions, as discussed previously, are inherently atom-economical and represent a significant step towards more sustainable chemical synthesis. nih.gov The development of one-pot and tandem reactions that combine multiple synthetic steps without the need for intermediate purification also contributes to a greener process by reducing solvent usage and waste generation. As the pharmaceutical industry continues to embrace sustainability, the development of green synthetic routes for promising drug candidates like the derivatives of this compound will be a major research focus. mdpi.com

常见问题

Q. What is the standard synthetic route for 5-Chlorosulfonyl-2-phenylindole, and what factors influence its yield?

The compound is synthesized via regioselective chlorosulfonation of 2-phenylindole using neat chlorosulfonic acid at 0°C, followed by gradual warming to room temperature. The crude product is isolated by pouring the reaction mixture onto crushed ice, filtration, and vacuum drying, yielding 80% . Key factors affecting yield include temperature control during sulfonation, reaction time, and immediate use of the intermediate due to its instability at room temperature.

Q. What are the critical storage conditions to prevent degradation of this compound?

Freshly synthesized this compound degrades within days at room temperature. For stability, store under inert gas (argon) at -20°C in airtight containers. Avoid repeated freeze-thaw cycles to maintain integrity .

Q. What safety protocols are essential when handling this compound?

- Use PPE: gloves, lab coat, goggles, and masks to avoid skin/eye contact.

- Segregate waste and collaborate with certified hazardous waste disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can the regioselectivity of this compound synthesis be mechanistically explained and validated?

The regioselectivity arises from the electron-rich indole ring directing sulfonation to the 5-position. Validation requires spectroscopic techniques (e.g., H/C NMR) to confirm substitution patterns. X-ray crystallography (as in related sulfonyl compounds) provides definitive structural proof .

Q. What strategies optimize the synthesis of 5-sulfonyl-2-phenylindole derivatives from this intermediate?

- Nucleophilic substitution : React this compound with amines or thiols under mild conditions (e.g., room temperature, polar aprotic solvents).

- Yield optimization : Pre-dry reactants, use stoichiometric excess of nucleophiles, and monitor reaction progress via TLC. Reported yields range from 57–76% depending on nucleophile reactivity .

Q. How can researchers address contradictions in spectroscopic data during derivative characterization?

- Cross-validation : Combine NMR, HRMS, and IR to resolve ambiguities.

- Iterative analysis : Re-examine reaction conditions (e.g., purity of starting materials, solvent effects) and compare with literature precedents .

Data and Reproducibility

Q. What experimental variables most significantly impact the reproducibility of sulfonated indole syntheses?

- Temperature control : Precise cooling during chlorosulfonation prevents side reactions.

- Intermediate stability : Use freshly prepared this compound to avoid decomposition.

- Solvent choice : Anhydrous conditions minimize hydrolysis of the sulfonyl chloride group .

Q. How should researchers design experiments to ensure robust structure-activity relationship (SAR) studies?

- Systematic variation : Modify sulfonyl substituents (e.g., aryl, alkyl, heterocyclic groups) while keeping the indole core constant.

- Biological assays : Pair synthetic data with functional tests (e.g., efflux pump inhibition assays for antimicrobial studies) to correlate structure with activity .

Methodological Tools

Q. What databases and search strategies are recommended for literature reviews on sulfonated indoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。